

potential off-target effects of LUF5834

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Compound of Interest

Compound Name: LUF5834

Cat. No.: B608679

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LUF5834 Technical Support Center

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This technical support center provides guidance for researchers and drug development professionals working with **LUF5834**. The following information is based on publicly available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is **LUF5834** and what is its primary mechanism of action?

A1: **LUF5834** is a non-ribose, potent partial agonist for the adenosine A2A and A2B receptors.
[1] It also exhibits high affinity for the adenosine A1 receptor, for which it also acts as a partial agonist.[2] Its chemical name is 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinecarbonitrile.[1] Unlike traditional adenosine receptor agonists, **LUF5834** does not possess a ribose moiety, which is a classic feature of endogenous adenosine.[2][3]

Q2: Are there any known off-target effects of **LUF5834**?

A2: Based on available scientific literature, there is currently no specific information detailing off-target effects of **LUF5834**. Existing research focuses on its characterization as a partial agonist at adenosine A1, A2A, and A2B receptors.

Q3: What is the receptor selectivity profile of **LUF5834**?

A3: **LUF5834** displays selectivity for the adenosine A1 and A2A receptors over the A3 receptor.

[1] Quantitative data for its binding affinities (K_i) and functional potencies (EC_{50}) are summarized in the data table below.

Q4: How does the partial agonism of **LUF5834** affect experimental outcomes?

A4: As a partial agonist, **LUF5834** does not produce a maximal response compared to a full agonist, even at saturating concentrations. In the presence of a full agonist, **LUF5834** can act as a competitive antagonist. This dual activity is important to consider when designing and interpreting experiments.

Q5: Can [3H]**LUF5834** be used as a radioligand for all adenosine receptor subtypes?

A5: [3H]**LUF5834** has been successfully characterized as a high-affinity radioligand for the human adenosine A1 receptor.[2] Due to its partial agonist nature, it can label both G protein-coupled and uncoupled states of the A1 receptor.[2] However, it has been reported to be a suitable radioligand for the A1 receptor, but not for the A2A or A3 receptors.[4]

Troubleshooting Guides

Issue	Possible Cause	Suggested Solution
Lower than expected maximal response in a functional assay (e.g., cAMP accumulation).	LUF5834 is a partial agonist and will not elicit the same maximal response as a full agonist (e.g., NECA or CGS21680).	- Use a full agonist as a positive control to establish the maximal system response.- Titrate LUF5834 to determine its Emax relative to the full agonist.
Inconsistent results in radioligand binding assays with [3H]LUF5834.	The binding of [3H]LUF5834 to the A1 receptor can be influenced by the presence of GTP, which uncouples the receptor from G proteins.[2]	- Perform binding assays in the presence and absence of a non-hydrolyzable GTP analog (e.g., GppNHp or GTPγS) to assess the G protein-coupled state.- Ensure consistent buffer conditions, particularly with respect to divalent cations and GTP.
LUF5834 appears to antagonize the effect of another agonist.	This is an expected behavior of a partial agonist when co-incubated with a full agonist. LUF5834 will compete for the same binding site.	- To characterize this, perform a dose-response curve of the full agonist in the presence of a fixed concentration of LUF5834. This will reveal a rightward shift in the full agonist's potency.
Difficulty dissolving LUF5834.	LUF5834 has specific solubility properties.	LUF5834 is soluble in DMSO up to 100 mM.[1] Prepare a concentrated stock solution in DMSO and then dilute it in aqueous buffer for your experiment. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.

Data Presentation

Table 1: Pharmacological Profile of **LUF5834** at Human Adenosine Receptors

Receptor Subtype	Ki (nM)	EC50 (nM)	Efficacy	Reference
A1	2.6	-	Partial Agonist	[1]
A2A	2.6	12	Partial Agonist	[1]
A2B	-	12	Partial Agonist	[1]
A3	538	-	-	[1]

Ki (inhibition constant) is a measure of binding affinity. EC50 (half maximal effective concentration) is a measure of functional potency. A lower value indicates higher affinity/potency.

Experimental Protocols

Detailed Methodology: Radioligand Competition Binding Assay for Adenosine A1 Receptor

This protocol is adapted from the characterization of **[3H]LUF5834**.[\[2\]](#)

Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine A1 receptor using **[3H]LUF5834** as the radioligand.

Materials:

- HEK293 cells stably expressing the human adenosine A1 receptor.
- Cell culture reagents.
- Binding buffer: 50 mM Tris-HCl, pH 7.4.
- **[3H]LUF5834**.
- Unlabeled test compounds.

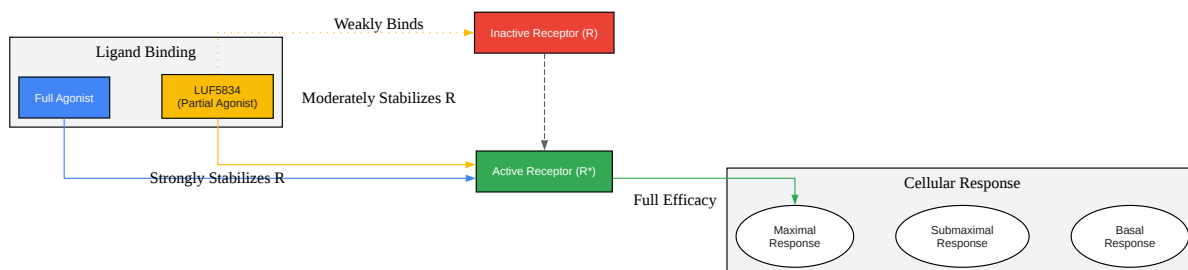
- Non-specific binding control: A high concentration of a known A1 receptor antagonist (e.g., DPCPX).
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).
- Cell harvester.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture HEK293-hA1R cells to confluency.
 - Harvest cells and homogenize in ice-cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and centrifuge again.
 - Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
- Assay Setup:
 - In a 96-well plate, add the following to each well in triplicate:
 - Membrane suspension (typically 20-50 µg of protein).
 - [**3H**]LUF5834 at a concentration near its K_d.
 - A range of concentrations of the unlabeled test compound.
 - For total binding wells, add binding buffer instead of the test compound.

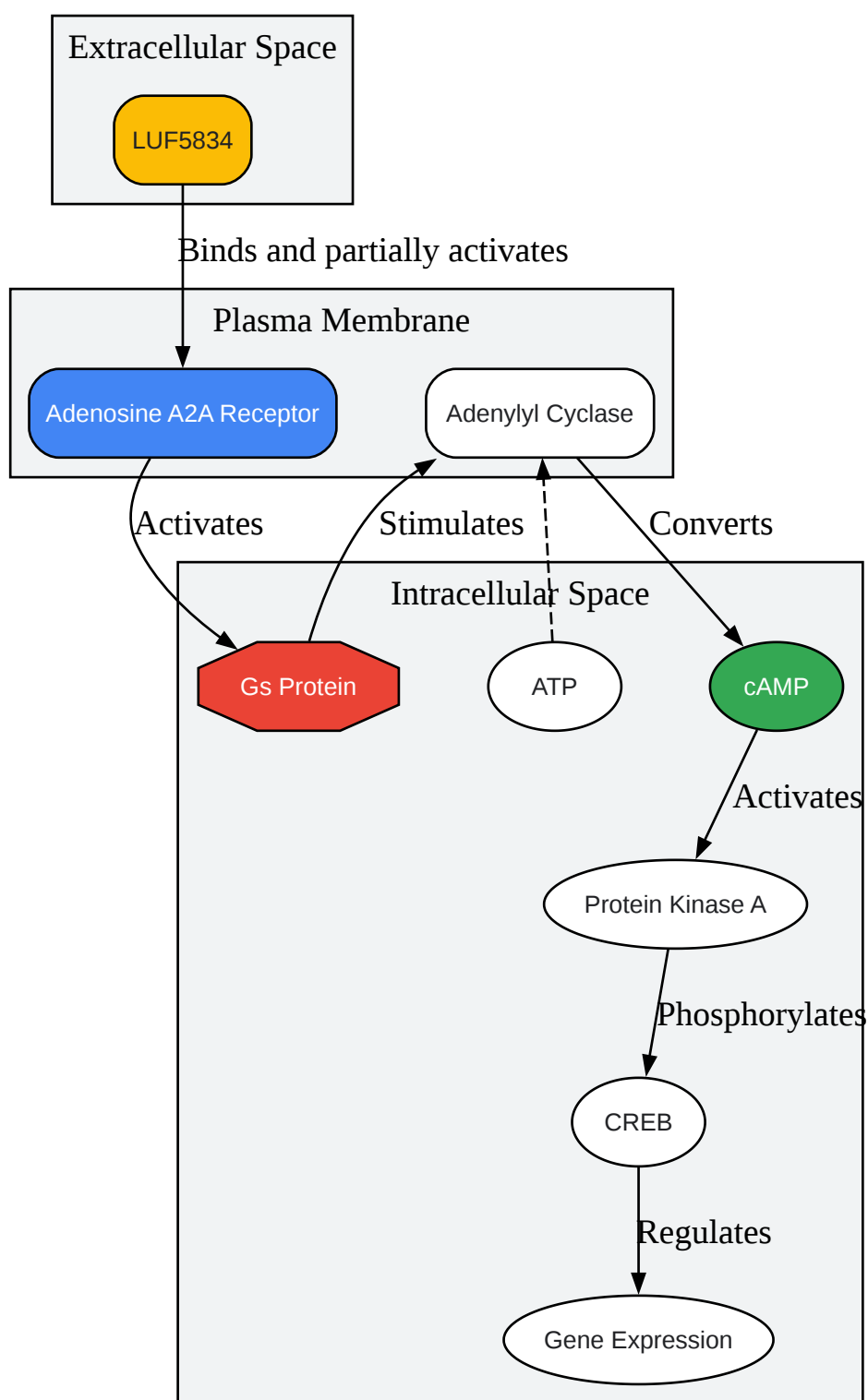
- For non-specific binding wells, add a saturating concentration of the non-specific binding control.
- Bring the final volume of each well to 250 μ L with binding buffer.
- Incubation:
 - Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.
- Filtration and Washing:
 - Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
- Radioactivity Measurement:
 - Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
 - Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the log concentration of the test compound.
 - Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of [3H]**LUF5834** and K_d is its dissociation constant.

Mandatory Visualizations



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Caption: Mechanism of **LUF5834** as a partial agonist.



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